molecular formula C12H13BrO B8331551 1-(4-Bromophenyl)-cyclopentanecarbaldehyde

1-(4-Bromophenyl)-cyclopentanecarbaldehyde

Cat. No. B8331551
M. Wt: 253.13 g/mol
InChI Key: ICRAWERFPUHELI-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a stirred solution of 1-(4-bromophenyl)-cyclopentanecarbaldehyde (225) (51.0 g, 201.47 mmol) in methanol (400 mL), was added NaBH4 (15.31 g, 402.94 mmol) portion-wise at 0° C.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH:13]=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:13][OH:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCCC1)C=O
Name
Quantity
15.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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